N-cyclopropyl-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-cyclopropyl-1,3-benzodioxole-5-carboxamide is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with cyclopropylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-cyclopropyl-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1,3-benzodioxole-5-carboxamide
- N-(2-propynyl)-1,3-benzodioxole-5-carboxamide
- N-cyclopropyl-1,3-dioxaindane-5-carboxamide
Uniqueness
N-cyclopropyl-1,3-benzodioxole-5-carboxamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Biological Activity
N-cyclopropyl-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H11N1O4. The structure includes a benzodioxole moiety, which is known for contributing to the pharmacological properties of various bioactive compounds. The cyclopropyl group enhances the compound's interaction with biological targets.
This compound exerts its biological effects primarily through interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site. This can disrupt normal cellular processes, leading to therapeutic effects against cancer cells.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in cell proliferation and apoptosis .
Anticancer Properties
Research has indicated that this compound possesses significant anticancer activity:
- EZH2 Inhibition : The compound has been shown to inhibit the activity of EZH2 (Enhancer of Zeste Homolog 2), a methyltransferase implicated in various cancers. Inhibition of EZH2 leads to reduced cell growth in cancer cell lines with mutations in this enzyme .
- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including those associated with lymphoma and other malignancies .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties:
- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. Further studies are needed to elucidate the specific mechanisms involved .
Research Findings and Case Studies
Numerous studies have been conducted to assess the biological activity of this compound:
In Vivo Studies
In vivo assessments have further validated the anticancer potential of this compound:
Properties
IUPAC Name |
N-cyclopropyl-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(12-8-2-3-8)7-1-4-9-10(5-7)15-6-14-9/h1,4-5,8H,2-3,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQMSXIPFSZBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354544-61-9 |
Source
|
Record name | N-cyclopropyl-1,3-dioxaindane-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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